4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate
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Overview
Description
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE is a complex organic compound with a molecular formula of C25H25Br2NO6 . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE typically involves multi-step organic reactions. One common method includes the reaction of 4,8-dimethyl-2-oxo-2H-chromene-7-carboxylic acid with benzyl chloroformate in the presence of a base to form the benzyl ester intermediate. This intermediate is then reacted with 2-amino-4-methylpentanoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
. the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE
- 6-ETHYL-2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE
- 3-(4-BROMOPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE
Uniqueness
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE is unique due to its specific substitution pattern and the presence of both chromene and benzyl ester moieties. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H27NO6 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C25H27NO6/c1-15(2)12-20(26-25(29)30-14-18-8-6-5-7-9-18)24(28)31-21-11-10-19-16(3)13-22(27)32-23(19)17(21)4/h5-11,13,15,20H,12,14H2,1-4H3,(H,26,29)/t20-/m0/s1 |
InChI Key |
JITDSMHISOPQBW-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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